Cas no 90407-14-0 (7-Chlorobenzo[b]thiophene)

7-Chlorobenzo[b]thiophene is a halogenated heterocyclic compound featuring a benzo[b]thiophene core substituted with a chlorine atom at the 7-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The chlorine substituent enhances electrophilic properties, facilitating further functionalization via cross-coupling or nucleophilic substitution reactions. Its aromatic thiophene ring contributes to stability while allowing participation in diverse chemical transformations. The compound is commonly utilized in the development of biologically active molecules, including kinase inhibitors and antimicrobial agents. High purity grades are available to ensure consistent performance in research and industrial applications. Proper handling is advised due to potential reactivity hazards.
7-Chlorobenzo[b]thiophene structure
7-Chlorobenzo[b]thiophene structure
Product Name:7-Chlorobenzo[b]thiophene
CAS No:90407-14-0
MF:C8H5ClS
MW:168.643299818039
MDL:MFCD00130097
CID:798323
PubChem ID:11062812
Update Time:2025-06-08

7-Chlorobenzo[b]thiophene Chemical and Physical Properties

Names and Identifiers

    • 7-Chlorobenzo[b]thiophene
    • 7-chloro-1-benzothiophene
    • 7-CHLORO-BENZO[B]THIOPHENE
    • Benzo[b]thiophene,7-chloro-
    • Benzo[b]thiophene, 7-chloro-
    • 7-chlorobenzothiophene
    • GKWIITWUDNYXMG-UHFFFAOYSA-N
    • FCH839645
    • 5048AC
    • AK116287
    • AX8110506
    • 7-Chlorobenzo[b]thiophene (ACI)
    • 90407-14-0
    • J-519213
    • DB-026985
    • AS-42000
    • SCHEMBL594318
    • CS-B1087
    • AKOS006275448
    • DTXSID00453774
    • SY242970
    • MFCD00130097
    • EN300-3458695
    • MDL: MFCD00130097
    • Inchi: 1S/C8H5ClS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
    • InChI Key: GKWIITWUDNYXMG-UHFFFAOYSA-N
    • SMILES: ClC1C2=C(C=CS2)C=CC=1

Computed Properties

  • Exact Mass: 167.98000
  • Monoisotopic Mass: 167.980049
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.2
  • XLogP3: 3.6

Experimental Properties

  • PSA: 28.24000
  • LogP: 3.55470

7-Chlorobenzo[b]thiophene Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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7-Chlorobenzo[b]thiophene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Ethanol ,  Water
Reference
7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives
Rahman, Loay K. A.; et al, Journal of the Chemical Society, 1984, (3), 385-90

Production Method 2

Reaction Conditions
1.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ;  12 h, 130 °C
Reference
Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel-Crafts reaction
Ma, Weimin; et al, Organic Chemistry Frontiers, 2019, 6(4), 493-497

Production Method 3

Reaction Conditions
Reference
7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives
Rahman, Loay K. A.; et al, Journal of the Chemical Society, 1984, (3), 385-90

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen sulfide
Reference
High-temperature organic synthesis. XLII. Reaction of haloarenes and 2-chlorothiophene with hydrogen sulfide and acetylene
Denyagina, E. N.; et al, Zhurnal Organicheskoi Khimii, 1993, 29(11), 2246-50

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, 60 °C
1.2 6 h, reflux
2.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ;  12 h, 130 °C
Reference
Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel-Crafts reaction
Ma, Weimin; et al, Organic Chemistry Frontiers, 2019, 6(4), 493-497

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol
2.1 Reagents: Hydrochloric acid ,  Water Solvents: Ethanol ,  Water
Reference
7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives
Rahman, Loay K. A.; et al, Journal of the Chemical Society, 1984, (3), 385-90

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  20 min, 0 °C; 19 h, rt
Reference
Unexpected formation of 4,7-dihalobenzo[b]thiophenes using Ohira-Bestmann reagent and reactivity of the halogen-substituted benzo[b]thiophenes in Suzuki-Miyaura coupling with phenylboronic acid
Toyota, Kozo; et al, Heterocycles, 2019, 98(10), 1355-1374

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  1.5 h, 0 °C
1.2 Solvents: Dimethylformamide ;  2 h, -40 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  20 min, 0 °C; 19 h, rt
Reference
Unexpected formation of 4,7-dihalobenzo[b]thiophenes using Ohira-Bestmann reagent and reactivity of the halogen-substituted benzo[b]thiophenes in Suzuki-Miyaura coupling with phenylboronic acid
Toyota, Kozo; et al, Heterocycles, 2019, 98(10), 1355-1374

7-Chlorobenzo[b]thiophene Raw materials

7-Chlorobenzo[b]thiophene Preparation Products

7-Chlorobenzo[b]thiophene Suppliers

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Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:26
Price ($):166.0/580.0
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Additional information on 7-Chlorobenzo[b]thiophene

7-Chlorobenzo[b]thiophene (CAS No. 90407-14-0): A Key Intermediate in Modern Pharmaceutical Research

7-Chlorobenzo[b]thiophene, with the chemical formula C₈H₅ClS, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework. This compound, identified by its unique CAS No. 90407-14-0, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its molecular structure, featuring a benzo[b]thiophene core substituted with a chlorine atom, makes it a valuable scaffold for developing novel therapeutic agents.

The benzo[b]thiophene moiety is a well-known pharmacophore in medicinal chemistry, contributing to the biological activity of numerous drugs. The presence of the chlorine atom at the 7-position enhances its reactivity, making it an ideal candidate for further functionalization. This reactivity has been exploited in the synthesis of complex molecules, including kinase inhibitors and antimicrobial agents.

Recent advancements in pharmaceutical research have highlighted the importance of 7-Chlorobenzo[b]thiophene in drug development. For instance, studies have demonstrated its utility in creating novel antiviral compounds. The chlorine substituent facilitates nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups that can modulate biological activity. This flexibility has been particularly useful in designing inhibitors targeting viral proteases and polymerases.

In addition to antiviral applications, 7-Chlorobenzo[b]thiophene has shown promise in the development of anticancer agents. Researchers have leveraged its structural features to design small-molecule inhibitors that disrupt critical signaling pathways in cancer cells. The benzo[b]thiophene core is known to interact with biological targets such as kinases and transcription factors, making it an attractive scaffold for oncology drug discovery.

The synthesis of 7-Chlorobenzo[b]thiophene typically involves multi-step organic reactions, starting from readily available precursors like thiophene and chlorobenzene derivatives. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. These synthetic strategies are essential for ensuring that the intermediate is suitable for subsequent pharmaceutical applications.

The pharmacological properties of derivatives of 7-Chlorobenzo[b]thiophene have been extensively studied. For example, certain analogs have demonstrated potent activity against bacterial infections by inhibiting essential bacterial enzymes. The chlorine atom plays a pivotal role in these interactions, enhancing binding affinity and selectivity. Such findings underscore the compound's significance as a building block in antimicrobial drug discovery.

Molecular modeling studies have further elucidated the binding mechanisms of 7-Chlorobenzo[b]thiophene-based compounds with biological targets. These studies provide insights into how structural modifications can optimize potency and selectivity. By integrating computational methods with experimental data, researchers can design more effective drug candidates tailored to specific therapeutic needs.

The growing interest in sustainable chemistry has also influenced the synthesis of 7-Chlorobenzo[b]thiophene. Green chemistry principles have been applied to develop more environmentally friendly synthetic routes, reducing waste and minimizing hazardous byproducts. Such approaches align with global efforts to promote sustainable pharmaceutical manufacturing.

In conclusion, 7-Chlorobenzo[b]thiophene (CAS No. 90407-14-0) is a versatile intermediate with significant applications in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing novel therapeutic agents across various disease areas. As research continues to uncover new applications and synthetic methodologies, this compound is poised to remain a cornerstone of medicinal chemistry innovation.

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Price ($):166.0/580.0
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